Carbamic acid, (3-methyl-2-benzofuranyl)-, methyl ester
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Overview
Description
Methyl (3-methylbenzofuran-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 3-methylbenzofuran with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The process may involve the use of catalysts and solvents to optimize the yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of methyl (3-methylbenzofuran-2-yl)carbamate can be achieved through a continuous flow system. This method involves the reaction of 3-methylbenzofuran with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out at elevated temperatures and pressures to achieve high conversion rates and product yields .
Chemical Reactions Analysis
Types of Reactions: Methyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl (3-methylbenzofuran-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, an enzyme involved in neurotransmission, leading to its potential use as an insecticide .
Comparison with Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar chemical properties.
Ethyl (3-methylbenzofuran-2-yl)carbamate: An analog with an ethyl group instead of a methyl group.
Phenyl (3-methylbenzofuran-2-yl)carbamate: A compound with a phenyl group, offering different biological activities.
Uniqueness: Methyl (3-methylbenzofuran-2-yl)carbamate is unique due to its specific structure, which combines the benzofuran ring with the carbamate group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Carbamic acid, (3-methyl-2-benzofuranyl)-, methyl ester is a carbamate derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure that combines a carbamic acid functional group with a 3-methyl-2-benzofuran moiety, which may contribute to its distinct biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C11H13NO3. The compound's structural attributes include:
- Functional Groups : Carbamate and benzofuran
- Molecular Weight : Approximately 219.23 g/mol
Biological Activities
Research indicates that carbamates, including this specific compound, exhibit a range of biological activities:
- Antimicrobial Properties : Some studies have shown that carbamate derivatives can possess antimicrobial effects against various bacterial strains. For instance, the compound has demonstrated effectiveness in disrupting bacterial cell membranes and inhibiting essential enzymes, leading to cell death.
- Neuroactivity : There is potential for neuroactive properties within this class of compounds. For example, derivatives of carbamic acids have been investigated for their inhibitory effects on cholinesterases, which are important in neurochemical signaling. Specific carbamate derivatives have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting possible applications in treating neurodegenerative diseases .
- Anticancer Activity : Preliminary studies indicate that some carbamate derivatives may inhibit cancer cell growth. The mechanisms involve interaction with specific molecular targets that regulate cell proliferation and apoptosis.
The mechanism by which this compound exerts its biological effects often involves:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, particularly those related to neurotransmission and microbial metabolism.
- Cell Membrane Disruption : It may alter the integrity of microbial cell membranes, leading to increased permeability and eventual cell lysis.
Comparative Analysis with Other Carbamates
To better understand the biological activity of this compound, a comparison with other known carbamates is useful:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Methyl Carbamate | Simple Carbamate | Moderate antimicrobial activity | Commonly used as a reagent in organic synthesis |
Ethyl Carbamate | Simple Carbamate | Neurotoxic effects | Known for its sedative properties |
Phenyl Carbamate | Aromatic Carbamate | Inhibitory effects on enzymes | Used in drug design for neurological applications |
3-Methylcarbamic Acid | Simple Carbamic Acid | Potentially neuroactive | Similar structure but lacks the benzofuran moiety |
This compound stands out due to its specific benzofuran structure that may confer unique biological properties not present in simpler carbamates.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various carbamates against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria while showing moderate activity against Gram-negative strains.
- Neurochemical Studies : In vitro assays demonstrated that certain derivatives of this compound inhibited AChE and BChE more effectively than established drugs like rivastigmine. IC50 values were reported ranging from 38.98 µM to 311 µM depending on the derivative tested .
- Cancer Cell Line Testing : Research focused on the anticancer potential revealed that some derivatives could reduce proliferation rates in various cancer cell lines by up to 70%, indicating promising avenues for further exploration in oncology.
Properties
CAS No. |
61307-26-4 |
---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl N-(3-methyl-1-benzofuran-2-yl)carbamate |
InChI |
InChI=1S/C11H11NO3/c1-7-8-5-3-4-6-9(8)15-10(7)12-11(13)14-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
RGEFQWHZXZAQEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)NC(=O)OC |
Origin of Product |
United States |
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